An In-depth Technical Guide to 7-Bromothieno[3,2-c]pyridin-4(5H)-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 7-Bromothieno[3,2-c]pyridin-4(5H)-one: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 7-Bromothieno[3,2-c]pyridin-4(5H)-one. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development who are interested in leveraging this versatile heterocyclic building block.
Introduction to the Thieno[3,2-c]pyridine Scaffold
The thieno[3,2-c]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. This fused ring system, an isostere of isoquinoline, provides a rigid scaffold that can be strategically functionalized to interact with various biological targets. The pyridinone tautomer, in particular, offers hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition in biological systems[1]. The introduction of a bromine atom at the 7-position, as in 7-Bromothieno[3,2-c]pyridin-4(5H)-one, furnishes a key handle for further chemical modifications, making it a valuable intermediate in synthetic and medicinal chemistry[2]. Thienopyridine derivatives have shown a wide range of biological activities, including anti-platelet, anti-inflammatory, and anticancer properties[3][4][5].
Physicochemical Properties
7-Bromothieno[3,2-c]pyridin-4(5H)-one is a solid at room temperature, typically appearing as a powder. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 29079-94-5 | [6][7] |
| Molecular Formula | C₇H₄BrNOS | [6][7] |
| Molecular Weight | 230.08 g/mol | [6][7] |
| IUPAC Name | 7-bromo-5H-thieno[3,2-c]pyridin-4-one | [7] |
| Melting Point | 262-267 °C | |
| Appearance | Powder | |
| Canonical SMILES | C1=CSC2=C1C(=O)NC=C2Br | [6][7] |
| InChI Key | IFGFCNNLXIUQIV-UHFFFAOYSA-N | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| XLogP3 | 1.5 | [7] |
These properties suggest a compound with moderate lipophilicity and the potential for intermolecular interactions through hydrogen bonding, which are desirable characteristics for drug candidates.
Synthesis and Mechanistic Insights
While a specific, detailed synthesis of 7-Bromothieno[3,2-c]pyridin-4(5H)-one is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established methods for constructing thienopyridine cores[8][9]. A common strategy involves the construction of a substituted thiophene ring followed by annulation of the pyridinone ring.
Proposed Synthetic Pathway
A potential synthetic route starting from a substituted thiophene is outlined below. This approach leverages the Gewald reaction for the initial thiophene synthesis, followed by cyclization to form the pyridinone ring.
Caption: Proposed synthetic pathway for 7-Bromothieno[3,2-c]pyridin-4(5H)-one.
Detailed Experimental Protocol
Step 1: Synthesis of a Substituted Aminothiophene via Gewald Reaction
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To a stirred solution of 2-bromo-5-cyanothiophene (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
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Add morpholine (catalytic amount) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the substituted aminothiophene intermediate.
Causality: The Gewald reaction is a multicomponent reaction that efficiently constructs a 2-amino-3-cyanothiophene scaffold. The base (morpholine) facilitates the initial condensation and subsequent cyclization involving elemental sulfur.
Step 2: Cyclization to form 7-Bromothieno[3,2-c]pyridin-4(5H)-one
-
Suspend the aminothiophene intermediate (1 equivalent) in an excess of formic acid.
-
Heat the mixture to reflux for 8-12 hours. The progress of the cyclization can be monitored by TLC.
-
After completion, cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford pure 7-Bromothieno[3,2-c]pyridin-4(5H)-one.
Causality: The formic acid serves as both a reagent and a solvent, facilitating the hydrolysis of the nitrile group and subsequent intramolecular cyclization to form the stable pyridinone ring.
Chemical Reactivity and Synthetic Utility
The bromine atom at the 7-position of the thieno[3,2-c]pyridine ring is the primary site for synthetic transformations, making this compound a versatile building block for creating a library of derivatives.
Key Reactions
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Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
-
Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond through Buchwald-Hartwig amination, enabling the synthesis of various amino-substituted thienopyridines.
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N-Alkylation/N-Arylation: The nitrogen atom in the pyridinone ring can be alkylated or arylated under basic conditions to introduce further diversity.
Caption: Key reactivity pathways of 7-Bromothieno[3,2-c]pyridin-4(5H)-one.
Potential Applications in Drug Discovery and Materials Science
The thienopyridine scaffold is of significant interest in medicinal chemistry. 7-Bromothieno[3,2-c]pyridin-4(5H)-one serves as a key intermediate for the synthesis of compounds with potential therapeutic applications.
-
Kinase Inhibitors: The thienopyridine core can act as a hinge-binding motif for various protein kinases, which are important targets in oncology and inflammatory diseases[2]. The 7-position offers a vector for introducing substituents that can target the solvent-exposed region of the kinase, enhancing potency and selectivity.
-
Antiplatelet Agents: Several thienopyridine derivatives are known P2Y12 receptor antagonists, playing a crucial role in antiplatelet therapy[10]. This scaffold can be further explored for the development of novel antithrombotic agents.
-
Central Nervous System (CNS) Agents: The physicochemical properties of some thienopyridine derivatives allow them to cross the blood-brain barrier, making them attractive for developing treatments for neurodegenerative diseases and chronic pain[2].
-
Antifungal Agents: Recent studies have shown that tetrahydrothieno[3,2-b]pyridine derivatives exhibit promising antifungal activity, suggesting another potential therapeutic area for this class of compounds[11].
Spectroscopic Characterization (Expected)
| Technique | Expected Features |
| ¹H NMR | - A singlet for the proton at the 2-position of the thiophene ring. - A singlet for the proton at the 6-position of the pyridine ring. - A broad singlet for the N-H proton of the pyridinone ring. |
| ¹³C NMR | - Resonances for the two quaternary carbons of the thiophene ring. - Resonances for the two CH carbons of the thiophene and pyridine rings. - A downfield signal for the carbonyl carbon of the pyridinone. - A signal for the carbon bearing the bromine atom. |
| Mass Spec (HRMS) | - A molecular ion peak corresponding to the exact mass of C₇H₄BrNOS, showing the characteristic isotopic pattern for a bromine-containing compound. |
| IR | - A characteristic C=O stretching frequency for the pyridinone carbonyl group. - An N-H stretching band. |
Safety and Handling
7-Bromothieno[3,2-c]pyridin-4(5H)-one is classified as a warning-level hazard. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[12][13].
-
Hazard Statements: H302, H315, H319, H335[12]
-
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501
It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[14].
Conclusion
7-Bromothieno[3,2-c]pyridin-4(5H)-one is a valuable and versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of the bromine substituent, allows for the creation of diverse molecular libraries. The inherent biological relevance of the thienopyridine scaffold makes this compound a promising starting point for the development of novel therapeutics in areas such as oncology, thrombosis, and infectious diseases.
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